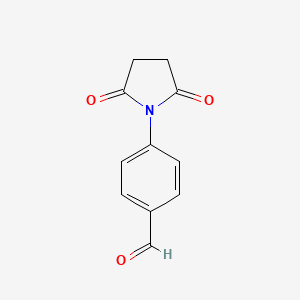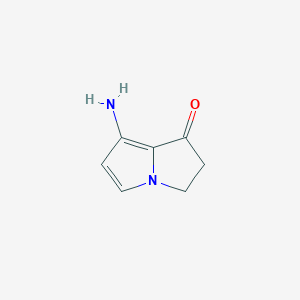
7-amino-2,3-dihydro-1H-pyrrolizin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrrolizinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several methods. One common approach involves the reaction of nitroso compounds with hydrazones under basic conditions . This method typically involves the following steps:
Formation of Hydrazone: A hydrazone is formed by reacting a carbonyl compound with hydrazine.
Nitrosation: The hydrazone is then treated with a nitrosating agent, such as sodium nitrite, in the presence of a base.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolizinone derivatives.
Scientific Research Applications
7-amino-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolizinone have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can lead to the suppression of inflammatory responses and cell death, making it a potential candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolizin-1-one: A closely related compound with similar chemical properties.
7-amino-3,4-dihydro-1H-quinolin-2-one: Another compound with a similar structure but different biological activities.
Uniqueness
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
7-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-5-1-3-9-4-2-6(10)7(5)9/h1,3H,2,4,8H2 |
InChI Key |
KVWDDIMCQZJZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


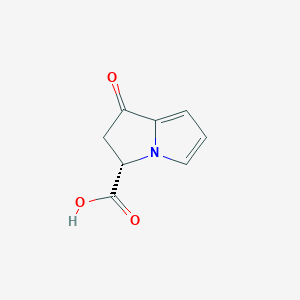
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
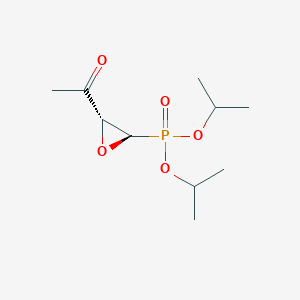
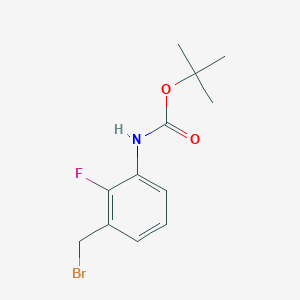
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)



![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)


